(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride
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Overview
Description
(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition reaction to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a valuable scaffold for drug design.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole: Another isomer of triazole with distinct chemical behavior and applications.
Tetrazole: A nitrogen-rich heterocycle with applications in pharmaceuticals and materials science.
Uniqueness: (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to form stable complexes with enzymes and other biomolecules makes it a valuable compound for research and development .
Properties
IUPAC Name |
(2R)-2-amino-3-(triazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)3-9-2-1-7-8-9;/h1-2,4H,3,6H2,(H,10,11);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKXBQAGSSADX-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=N1)C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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